molecular formula C11H13ClO5 B13473904 Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate CAS No. 1275767-27-5

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate

Katalognummer: B13473904
CAS-Nummer: 1275767-27-5
Molekulargewicht: 260.67 g/mol
InChI-Schlüssel: RJSFGNUIPUJXGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Wirkmechanismus

The mechanism by which Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-3,4-dimethoxybenzaldehyde: Shares the chloro and methoxy substituents but differs in the functional groups attached to the aromatic ring.

    2-Chloro-3,4-dimethoxybenzyl alcohol: Similar structure but contains a hydroxyl group instead of an ester.

    LY266097: A selective 5-HT2B receptor antagonist with a similar chloro and methoxy-substituted aromatic ring.

Uniqueness

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

1275767-27-5

Molekularformel

C11H13ClO5

Molekulargewicht

260.67 g/mol

IUPAC-Name

methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H13ClO5/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3/h4-5,9,13H,1-3H3

InChI-Schlüssel

RJSFGNUIPUJXGY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)C(C(=O)OC)O)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.